4-(1,3,4-Thiadiazol-2-yloxy)aniline
Overview
Description
4-(1,3,4-Thiadiazol-2-yloxy)aniline is a chemical compound with the CAS Number: 1344100-60-2 and a linear formula of C8H7N3OS . It has a molecular weight of 193.23 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 4-(1,3,4-Thiadiazol-2-yloxy)aniline, has been reported in various studies . The synthesis often involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .Molecular Structure Analysis
The InChI code for 4-(1,3,4-Thiadiazol-2-yloxy)aniline is 1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(1,3,4-Thiadiazol-2-yloxy)aniline is a solid compound with a melting point between 90 - 93 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
One notable application of 4-(1,3,4-Thiadiazol-2-yloxy)aniline derivatives is in the field of corrosion inhibition. Quantum chemical studies on thiadiazolines, including derivatives similar to 4-(1,3,4-Thiadiazol-2-yloxy)aniline, have shown their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies use density functional theory to elucidate the inhibitory effect, focusing on parameters like the highest occupied molecular orbital energy and the energy gap, which correlate to inhibition efficiency (Udhayakala et al., 2013).
Antimicrobial Activity
Synthetic efforts involving aniline derivatives have led to the development of molecules with significant antimicrobial activities. For instance, the synthesis and evaluation of linezolid-like molecules, incorporating the aniline moiety, have demonstrated good antitubercular activities. These compounds, through their structural modifications, offer a pathway to novel antimicrobial agents (Başoğlu et al., 2012).
Synthesis of Novel Derivatives
The versatility of 1,3,4-thiadiazole derivatives, including those related to 4-(1,3,4-Thiadiazol-2-yloxy)aniline, is further illustrated in the synthesis of novel compounds with potential biological activities. For example, ultrasound-assisted synthesis has been employed to create new 1,3,4-thiadiazole derivatives incorporating pyrazolone moiety, showcasing an improvement in reaction rates and yields under sonication compared to conventional methods. These synthetic routes pave the way for the development of compounds with enhanced biological properties (Abd El-Rahman et al., 2009).
Biological and Pharmacological Activities
The 1,3,4-thiadiazole core, closely related to the chemical structure of interest, is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antitubercular properties. These compounds interact with various enzymes, exhibiting effects like anti-inflammatory, antidepressant, and analgesic actions. This highlights the potential of 4-(1,3,4-Thiadiazol-2-yloxy)aniline derivatives in the development of new therapeutic agents (Matysiak, 2015).
Nanoparticle Synthesis
Research on the reactivity of monomers, including aniline derivatives, has led to the design of nanoparticles with diverse nanostructures. These studies focus on the redox-responsive release of payloads, offering applications in fields like corrosion protection and battery technology. The work on PANI/PDMcT composite particles, for instance, explores their potential in self-healing systems and Li–S batteries (Lv et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not mentioned in the available literature, research on 1,3,4-thiadiazole derivatives continues to be a topic of interest due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing more effective and less toxic derivatives .
properties
IUPAC Name |
4-(1,3,4-thiadiazol-2-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJQHEBFJPLRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-yloxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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